

Spectroscopic Profile of 1,5-Dichloroanthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dichloroanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-dichloroanthraquinone**, a key intermediate in the synthesis of various dyes and biologically active molecules. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,5-dichloroanthraquinone** are summarized in the tables below. These values are essential for the identification, characterization, and quality control of this compound in research and development settings.

UV-Visible Spectroscopy

While specific experimental absorption maxima for pure **1,5-dichloroanthraquinone** are not readily available in the public domain, its conjugated anthraquinone system results in strong absorption in the UV-Visible range.^[1] The formation of a charge-transfer complex with cimetidine in acetone has been reported to exhibit a strong absorption peak at 343 nm, providing an indication of the spectral region of interest.^[2]

Parameter	Value	Solvent	Notes
λ_{max}	~343 nm	Acetone	Value reported for a charge-transfer complex.[2]
Spectral Feature	Strong Absorption	General	Expected due to the conjugated π -system of the anthraquinone core.[1]

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,5-dichloroanthraquinone** is characterized by distinct peaks corresponding to its functional groups. The data presented is typical for anthraquinone derivatives.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3070	C-H stretch (aromatic)	Medium
~1670	C=O stretch (quinone)	Strong
~1580	C=C stretch (aromatic)	Strong
~1280	C-C stretch	Medium
~800	C-Cl stretch	Strong
~750	C-H bend (aromatic)	Strong

Note: The IR spectrum of **1,5-dichloroanthraquinone** is noted to lack an absorption peak at 1347.85 cm⁻¹. [2] The carbonyl (C=O) stretching frequency in derivatives of **1,5-dichloroanthraquinone** has been observed in the range of 1671-1726 cm⁻¹. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.167	d	Aromatic Proton
7.938	t	Aromatic Proton
7.867	d	Aromatic Proton

Solvent: DMSO-d₆[\[4\]](#)

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 180.42 | C=O (Quinone) | | 136.90 | Aromatic C | | 136.86 | Aromatic C | | 134.58 | Aromatic C | | 132.73 | Aromatic C-Cl | | 128.50 | Aromatic C-H | | 126.48 | Aromatic C-H |

Solvent: DMSO-d₆

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Visible Spectroscopy Protocol

- **Sample Preparation:** A dilute solution of **1,5-dichloroanthraquinone** is prepared in a UV-grade solvent (e.g., ethanol, chloroform, or acetone). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 AU.
- **Instrumentation:** A dual-beam UV-Visible spectrophotometer is used.
- **Blank Measurement:** The cuvette is filled with the pure solvent to record a baseline spectrum.
- **Sample Measurement:** The cuvette is rinsed and filled with the sample solution. The absorption spectrum is recorded over a wavelength range of 200-800 nm.

- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **1,5-dichloroanthraquinone** is combined with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Grinding: The mixture is thoroughly ground to a fine, homogenous powder.
- Pellet Formation: The powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer (e.g., Bruker IFS 85).^[5]
- Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded for background correction.
- Data Analysis: The positions of the major absorption bands are identified and assigned to their corresponding vibrational modes.

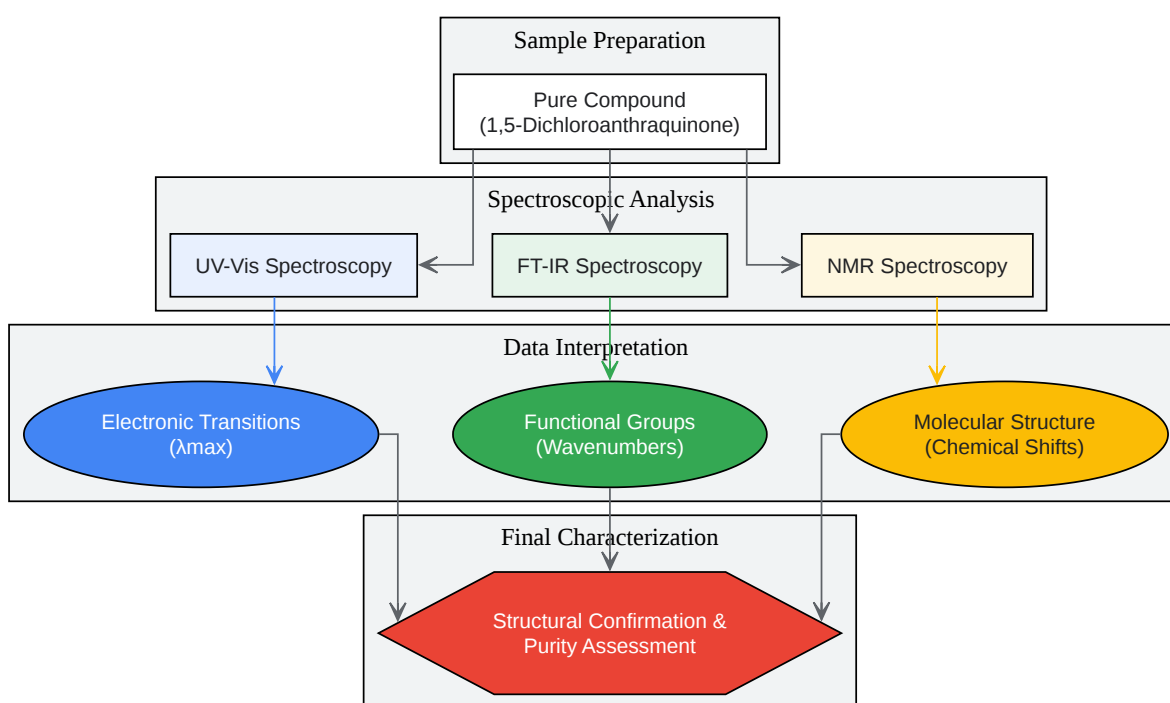
NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **1,5-dichloroanthraquinone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

- **Data Processing:** The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **1,5-dichloroanthraquinone**.



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